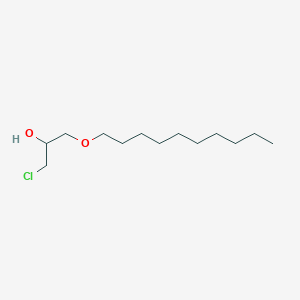
2-Propanol, 1-chloro-3-(decyloxy)-
Description
Properties
CAS No. |
18371-72-7 |
|---|---|
Molecular Formula |
C13H27ClO2 |
Molecular Weight |
250.8 g/mol |
IUPAC Name |
1-chloro-3-decoxypropan-2-ol |
InChI |
InChI=1S/C13H27ClO2/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h13,15H,2-12H2,1H3 |
InChI Key |
YIEWJUDIKXQGKF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOCC(CCl)O |
Canonical SMILES |
CCCCCCCCCCOCC(CCl)O |
Other CAS No. |
18371-72-7 |
Synonyms |
1-Chloro-3-(decyloxy)-2-propanol |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1-Chloro-3-(decyloxy)-2-propanol
- Synonyms: 3-Chloro-2-hydroxypropyl decyl ether, 2-Propanol, 1-chloro-3-(decyloxy)- .
- CAS No.: 91778-87-9
- Molecular Formula : C₁₃H₂₇ClO₂
- Molecular Weight : 262.80 g/mol
Structural Features: The compound consists of a propanol backbone with a chlorine atom at position 1 and a decyloxy (C₁₀H₂₁O) group at position 3. The decyl chain imparts significant hydrophobicity, while the hydroxyl and chloro groups contribute to polar interactions. This structure makes it a versatile intermediate in organic synthesis, particularly in surfactant production or lipid-based formulations .
Comparison with Similar Compounds
Alkyloxy-Substituted Chloropropanol Derivatives
Compounds with varying alkyl chain lengths or structural modifications exhibit distinct physicochemical and functional properties:
Key Observations :
- Chain Length and Hydrophobicity: Longer alkyl chains (e.g., octadecyloxy) increase lipophilicity, enhancing suitability for non-polar solvents or lipid membranes. The decyloxy variant balances moderate hydrophobicity with solubility in organic solvents .
- Synthesis : These compounds are typically synthesized via nucleophilic substitution reactions between epichlorohydrin and the corresponding alcohol (e.g., decyl alcohol for the decyloxy derivative) .
Aromatic-Substituted Chloropropanol Derivatives
Substitution of the alkyl chain with aromatic groups introduces distinct reactivity and applications:
Key Observations :
- Reactivity : Aromatic groups (e.g., naphthyl) enable π-π stacking and electrophilic substitution reactions, critical in drug synthesis. The 1-naphthoxy derivative is pivotal in synthesizing (S)-adrenergic β-blockers with enantioselective efficiency up to 88% using Yarrowia lipolytica .
- Electron Effects: Chlorine on the phenyl ring (e.g., 4-chlorophenoxy) enhances electron-withdrawing effects, influencing reaction kinetics in nucleophilic substitutions .
Functional Group Variations
Modifications beyond alkyl/aryl substitutions further diversify applications:
Key Observations :
- Amino Substitutions: Introduction of amino groups (e.g., benzylamino) facilitates chiral resolution and use in enantiopure pharmaceuticals, such as antihypertensive agents .
- Biocatalytic Utility: Pseudomonas aeruginosa lipases demonstrate enantioselective transesterification of chloropropanol derivatives, highlighting their role in asymmetric synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


